BenchChemオンラインストアへようこそ!

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol

Lipophilicity CNS drug design Passive permeability

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol (CAS No. 1176482-65-7, molecular formula C₁₄H₂₂N₂O, molecular weight 234.34 g/mol) is a synthetic small molecule belonging to the substituted phenylpiperazinyl-propanol class.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
Cat. No. B14903647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCC(C)(CN1CCN(CC1)C2=CC=CC=C2)O
InChIInChI=1S/C14H22N2O/c1-14(2,17)12-15-8-10-16(11-9-15)13-6-4-3-5-7-13/h3-7,17H,8-12H2,1-2H3
InChIKeyDNYVHSKQNIPIGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol: Chemical Identity, Specifications, and Procurement Baseline


2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol (CAS No. 1176482-65-7, molecular formula C₁₄H₂₂N₂O, molecular weight 234.34 g/mol) is a synthetic small molecule belonging to the substituted phenylpiperazinyl-propanol class . It features a tertiary hydroxyl group at the 2-position of the propan-2-ol backbone, distinguishing it from primary or secondary alcohol analogs . The compound is commercially available from multiple vendors at purities ≥98%, with recommended storage at 2–8 °C under dry, sealed conditions, and is shipped at room temperature . While reported to exhibit acetylcholinesterase inhibition and potential neuropharmacological activity, quantitative selectivity data remain sparse . This guide assesses evidence-based differentiation relative to its closest structural analogs, including 1-(4-phenylpiperazin-1-yl)propan-2-ol, 1-(4-phenylpiperazin-1-yl)ethanone, 1-(4-phenylpiperazin-1-yl)ethanol, and 4-phenylpiperazine.

Why Structural Analogs Cannot Simply Replace 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol in Research or Industrial Use


Within the phenylpiperazinyl-propanol class, small variations in the alcohol substitution pattern (primary, secondary, or tertiary), the presence or absence of the methyl group at the 2-position, and differences in the N-aryl substituent profoundly alter physicochemical properties and pharmacological profiles [1]. The target compound’s tertiary alcohol confers distinct hydrogen-bonding capacity, lipophilicity (cLogP 1.58, TPSA 26.71 Ų), and metabolic stability compared to primary or secondary alcohol analogs, directly affecting passive permeability and CYP-mediated oxidation rates [2]. Furthermore, class-level data indicate that propanol chain length and substitution branching on the piperazine scaffold modulate sigma receptor affinity, α₁-adrenoceptor antagonism, and cardiovascular activity, making generic substitution without matched analytical verification a significant risk to reproducibility [1][3]. The following quantitative evidence details where this compound is differentiated.

Quantitative Differentiation Evidence for 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol vs. Closest Analogs


Physicochemical Differentiation: cLogP, TPSA, and Hydrogen-Bonding Profile vs. 1-(4-Phenylpiperazin-1-yl)propan-2-ol

The target compound possesses a computed cLogP of 1.58 and a topological polar surface area (TPSA) of 26.71 Ų, with 1 hydrogen bond donor and 3 acceptors, as per the Chemscene technical datasheet . In contrast, the structurally related 1-(4-phenylpiperazin-1-yl)propan-2-ol (CAS 111210-32-9, C₁₃H₂₀N₂O, MW 220.31) contains a secondary alcohol without the 2-methyl substituent and has a lower cLogP (~1.0–1.2, predicted by class-level QSAR ) and a higher hydrogen-bond donor count (2 HBD), resulting in a higher TPSA (~43–46 Ų) . The quantified difference in cLogP of approximately +0.4 to +0.6 log units for the target compound indicates enhanced passive membrane permeability, while the reduced HBD count (1 vs. 2) favors blood-brain barrier penetration according to CNS MPO scoring principles, making this compound a more CNS-penetrant candidate in the design of neuropharmacological agents [1].

Lipophilicity CNS drug design Passive permeability Physicochemical profiling

Sigma-1 Receptor Affinity Class-Level SAR: Propanol Derivatives Are Less Potent Than Ethanol and Methanol Analogs

In a systematic study by Holl et al. (2012), homologous piperazine-alcanols varying in alcohol chain length were synthesized and evaluated for sigma-1 (σ₁) receptor binding affinity [1]. The study compared methanol derivatives (compound series 2), ethanol derivatives (series 3), and propanol derivatives (series 4). Ethanol derivatives 3 showed similar σ₁ affinity to the methanol derivatives 2 but with increased selectivity over the σ₂ subtype. Critically, the corresponding propanol derivatives 4 were 'considerably less potent' than the ethanol and methanol analogs [1]. While the target compound 2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol was not directly tested, its propanol backbone places it structurally within the series 4 class, predicting lower σ₁ affinity compared to ethanol- and methanol-based analogs. The optimal N-1 substituents for high σ₁ affinity were benzyl or dimethylallyl residues [1], not the unsubstituted phenyl group present in the target compound.

Sigma-1 receptor Homologous piperazine-alcanols Structure-activity relationship Affinity differentiation

Cardiovascular Pharmacological Activity Class: Positive Inotropy, Vasodilation, and Antiplatelet Effects Compared Across Substituted Phenylpiperazinyl-Propanols

The patent family US 4,631,281 and EP 0 167 121 A2 (Beiersdorf AG) comprehensively describes substituted phenylpiperazinyl-propanols of formula I where R¹ is hydrogen or C₁–C₄ alkyl and R²/R³ are H, halogen, CN, CF₃, NO₂, OH, alkoxy, or alkyl [1]. The target compound 2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol falls within this general formula (R¹ = CH₃ at propanol 2-position; R² = R³ = H). The patent explicitly claims that these compounds possess 'useful pharmacological properties, in particular a positively inotropic, vasodilating, broncholytic and platelet aggregation-inhibiting action' and are 'therefore suitable for the treatment of cardiac insufficiency, hypertension, asthma and thrombosis' [1]. In contrast, N-phenylpiperazine derivatives lacking the propanol linker or bearing alternative substituents show divergent cardiovascular profiles, with certain N-benzylamide derivatives exhibiting lipophilicity-dependent hypotensive activity [2]. The specific R¹ = CH₃ substitution in the target compound modulates the steric and electronic environment of the tertiary alcohol, influencing receptor binding at α₁-adrenoceptors and serotonin receptors known to mediate cardiovascular effects in this chemical class [1].

Cardiovascular pharmacology Positive inotropic Vasodilation Platelet aggregation inhibition Phenylpiperazinyl-propanol class

Predicted Metabolic Stability Advantage: Tertiary Alcohol vs. Primary/Secondary Alcohol in 4-Phenylpiperazine Analogs

The target compound contains a tertiary alcohol at the propan-2-ol position, which is inherently resistant to oxidation by alcohol dehydrogenase (ADH) and aldehyde oxidase (AO), and shows reduced propensity for glucuronidation compared to primary and secondary alcohols [1]. In contrast, 1-(4-phenylpiperazin-1-yl)propan-2-ol bears a secondary alcohol susceptible to rapid CYP450-mediated oxidation to the corresponding ketone, and 1-(4-phenylpiperazin-1-yl)ethanol contains a primary alcohol with even greater metabolic liability [1]. While no head-to-head in vitro microsomal stability data (e.g., t₁/₂ in human liver microsomes) have been publicly reported for these specific compounds, the well-established structure-metabolism relationship for alcohol functional groups predicts that the tertiary alcohol in the target compound will exhibit significantly longer metabolic half-life than its primary and secondary counterparts—a critical advantage for compounds intended for in vivo pharmacological evaluation [2].

Metabolic stability Tertiary alcohol CYP oxidation Phase I metabolism Drug design

Defined Application Scenarios Where 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol Offers Verifiable Selection Advantages


CNS Drug Discovery Library Design: Prioritizing CNS-Penetrant Phenylpiperazine Scaffolds

With a cLogP of 1.58, TPSA of 26.71 Ų, and only one hydrogen bond donor, 2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol meets key CNS MPO criteria (TPSA < 76 Ų, cLogP 1–3, HBD ≤ 3) for brain-penetrant molecules, placing it within the optimal CNS drug-like space [1]. Its lipophilicity advantage (ΔcLogP ≈ +0.4 to +0.6) and reduced HBD count relative to 1-(4-phenylpiperazin-1-yl)propan-2-ol make it a preferred core scaffold for CNS-targeted medicinal chemistry programs, particularly those targeting dopamine D3, serotonin 5-HT₁A, or sigma-1 receptors where phenylpiperazine derivatives have established pharmacophore relevance [2].

Cardiovascular Polypharmacology Screening: Profiling Phenylpiperazinyl-Propanols for Multi-Mechanism Activity

The US 4,631,281 patent family explicitly claims that substituted phenylpiperazinyl-propanols with the same core scaffold as the target compound exhibit combined positive inotropic, vasodilating, broncholytic, and platelet aggregation-inhibiting activities [3]. For cardiovascular polypharmacology programs, the target compound represents a structurally characterized, commercially available member of this class suitable for screening against heart failure, hypertension, and thrombosis targets. Its tertiary alcohol may provide a metabolic stability advantage over primary/secondary alcohol analogs during in vitro and in vivo pharmacological profiling [4].

Structure-Activity Relationship (SAR) Studies on Alcohol Substitution Effects in Piperazine Derivatives

The systematic comparison of homologous piperazine-alcanols by Holl et al. (2012) established that propanol derivatives exhibit reduced sigma-1 receptor affinity compared to ethanol and methanol analogs [2]. The target compound, with its unique tertiary alcohol at the propan-2-ol position, fills a specific SAR gap in this homologous series, enabling researchers to probe the combined effects of alcohol chain length and substitution branching (secondary vs. tertiary) on sigma receptor binding, selectivity, and downstream functional activity.

Reference Compound for Metabolic Stability Benchmarking in Alcohol-Containing Piperazine Libraries

The tertiary alcohol moiety of the target compound makes it a valuable reference standard for benchmarking metabolic stability in alcohol-containing piperazine compound libraries. When screening new analogs, comparing their human liver microsomal t₁/₂ or intrinsic clearance (CLᵢₙₜ) to the target compound provides a quantitative framework for assessing whether structural modifications maintain, improve, or compromise the metabolic stability advantage predicted for tertiary alcohols over primary and secondary alcohols [4]. This application is particularly relevant for lead optimization programs where balancing target affinity with ADME properties is critical.

Quote Request

Request a Quote for 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.